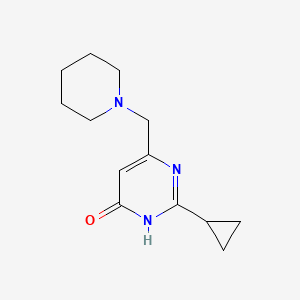

2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol is a chemical entity that can be synthesized through various synthetic procedures involving piperidine derivatives and pyrimidinol precursors. The literature presents several methods for synthesizing related piperidine and pyrimidine structures, which can provide insights into the synthesis of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through the treatment of donor-acceptor cyclopropanes with 1,3,5-triazinanes in the presence of MgI2 as a Lewis acid, leading to the formation of piperidines under mild conditions with high yields and functional group tolerance . Additionally, cycloaddition reactions have been employed to generate cyclopenta[c]piperidines, which are further modified to introduce various pharmacophoric groups . Piperidine-mediated cyclization has also been used to synthesize chromeno[2,3-b]pyridine derivatives from 2-amino-4H-chromen-4-ones and malononitriles . These methods could potentially be adapted for the synthesis of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing nitrogen. The conformational preferences of substituents in these systems can vary, as seen in the axial-equatorial preferences in bicyclic piperidine analogues . The molecular structure of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol would likely exhibit similar conformational characteristics, influenced by the cyclopropyl and piperidinomethyl substituents.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclization and cycloaddition, to form complex heterocyclic structures . The reactivity of the piperidine moiety in 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol could be explored in the context of these known reactions to synthesize related compounds or to modify the existing structure for potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. For instance, the synthesized 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-tetrahydrochromenopyrimidinone was analyzed by NMR and mass spectrometry, indicating suitable physicochemical properties and drug-likeness features . The properties of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol would need to be determined through similar analytical techniques to assess its potential as a pharmacological agent.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

- Novel Functional Derivatives : A study by Novakov et al. (2017) discussed the synthesis of novel functional derivatives of 6-[1-(2,6-dihalophenyl)cyclopropyl]pyrimidin-4(3H)-one, which can be considered structurally related to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol. These derivatives have potential applications in pharmacology and material science (Novakov et al., 2017).

Biological and Pharmacological Properties

Topoisomerase II Inhibition : Wentland et al. (1993) explored the inhibition of mammalian topoisomerase II by a compound structurally similar to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol. This indicates potential applications in studying DNA dynamics and developing anti-cancer agents (Wentland et al., 1993).

Anticancer Activity : Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, a class of compounds closely related to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol, which showed significant antiproliferative activity against human cancer cell lines (Mallesha et al., 2012).

Antimicrobial Activity : Gaber and Moussa (2011) synthesized novel thieno[2,3-d]pyrimidin-4-one derivatives with annelated bridgehead nitrogen, structurally related to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol, exhibiting good in vitro antibacterial and antifungal activities (Gaber & Moussa, 2011).

Molecular and Crystal Structure Analysis

- Crystal Structure Studies : Research by Jeon et al. (2015) on cyprodinil, a compound related to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol, provided insights into the crystal structure and molecular interactions, essential for understanding the physicochemical properties of such compounds (Jeon et al., 2015).

Propriétés

IUPAC Name |

2-cyclopropyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-12-8-11(9-16-6-2-1-3-7-16)14-13(15-12)10-4-5-10/h8,10H,1-7,9H2,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVASXYQMFIWFPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=O)NC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2519951.png)

![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)

![3-(4-methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2519955.png)

![N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2519959.png)

![N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519961.png)

![N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2519965.png)

![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)

![N-{2-(4-butanoylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2519971.png)